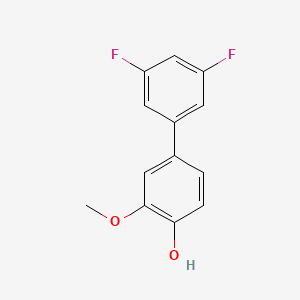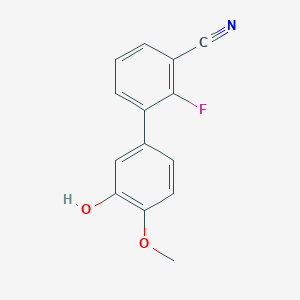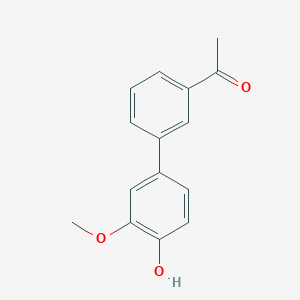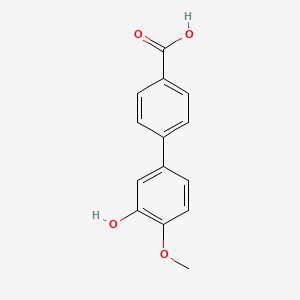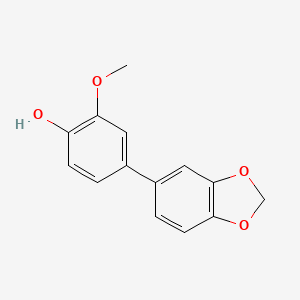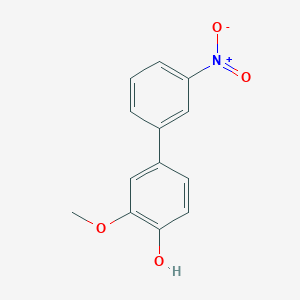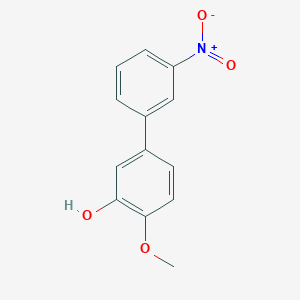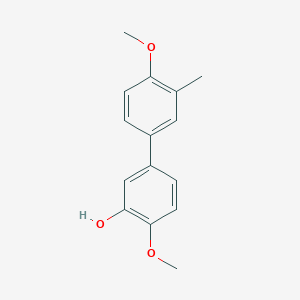
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% (5-MMP-2MP) is a phenolic compound which has been studied for its potential applications in scientific research. It is a highly reactive compound that can be used in a variety of synthesis methods, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and antifungal properties, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as an insecticide, as well as for its potential use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing the oxidation of other molecules. It is also believed to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, it is believed to have antifungal effects by inhibiting the growth of fungi.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antifungal properties. It has also been found to have antibacterial, antiviral, and antiparasitic effects. Additionally, it has been found to have cytotoxic and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has both advantages and limitations. One advantage is that it is a highly reactive compound and can be used in a variety of synthesis methods. Additionally, it has a variety of biochemical and physiological effects that can be studied in laboratory experiments. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood, and that further research is needed to fully understand its potential applications.
Future Directions
As 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has a variety of biochemical and physiological effects, there are a number of potential future directions for further research. These include the study of its potential therapeutic applications in the treatment of various diseases, as well as its potential use as an insecticide. Additionally, further research could be conducted to better understand its exact mechanism of action and to identify potential new synthesis methods. Finally, further research could be conducted to explore the potential uses of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in other areas, such as drug delivery and nanotechnology.
Synthesis Methods
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ullmann condensation, and the Biginelli reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Ullmann condensation involves the reaction of an aryl halide with an organometallic reagent to form an aromatic compound. The Biginelli reaction is a three-component reaction involving an aldehyde, an acid, and an ethyl acetoacetate to form a pyrimidine. All of these methods can be used to synthesize 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%.
properties
IUPAC Name |
2-methoxy-5-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-11(4-6-14(10)17-2)12-5-7-15(18-3)13(16)9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKHQDSPMFSJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685564 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-09-5 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

